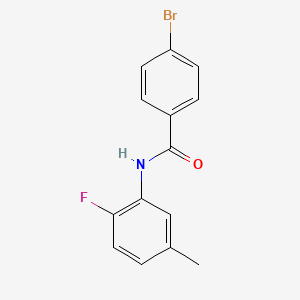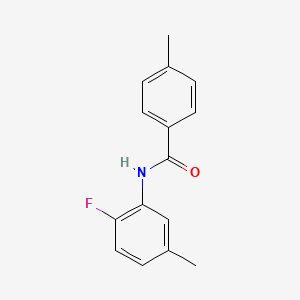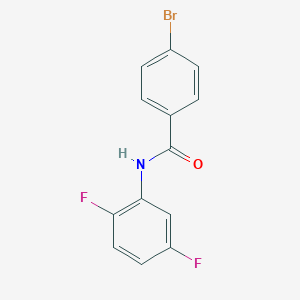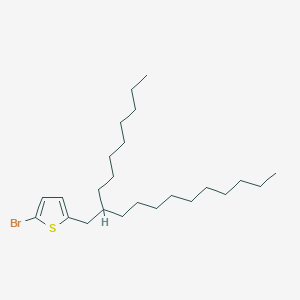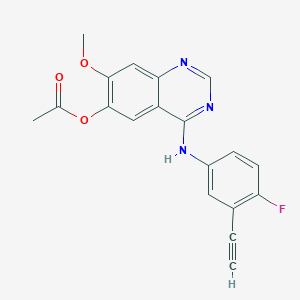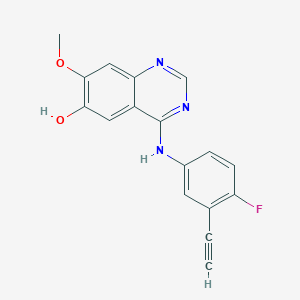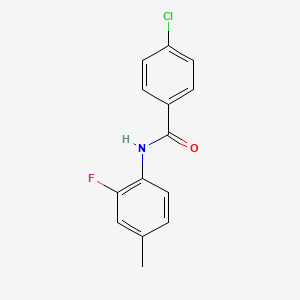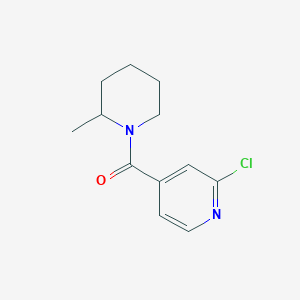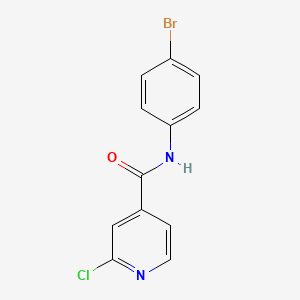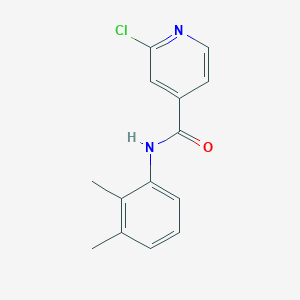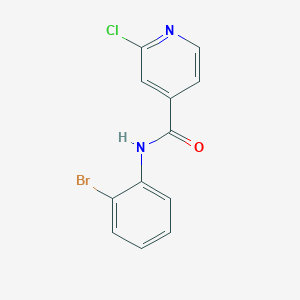
N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide
Descripción general
Descripción
N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide, commonly known as BRD-7389, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. BRD-7389 is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the BET (bromodomain and extra-terminal) family of proteins. BRD4 plays a crucial role in the regulation of gene expression, and its overexpression has been linked to the development of various cancers, including leukemia, lymphoma, and solid tumors.
Aplicaciones Científicas De Investigación
BRD-7389 has been extensively studied for its potential therapeutic applications in cancer treatment. As a potent inhibitor of N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide, BRD-7389 has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. In preclinical studies, BRD-7389 has demonstrated efficacy in inhibiting the growth of leukemia, lymphoma, and solid tumors, both in vitro and in vivo. Additionally, BRD-7389 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Mecanismo De Acción
BRD-7389 exerts its inhibitory effects on N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide by binding to the bromodomain of the protein, which is responsible for recognizing and binding to acetylated lysine residues on histones. By blocking this interaction, BRD-7389 disrupts the recruitment of this compound to chromatin, leading to the downregulation of target genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
BRD-7389 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is accompanied by the downregulation of key oncogenes such as c-Myc and Bcl-2. In addition, BRD-7389 has been shown to induce differentiation in leukemia cells, suggesting that it may have potential as a differentiation therapy. However, the effects of BRD-7389 on normal cells and tissues have not been extensively studied, and further research is needed to determine its safety and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRD-7389 in lab experiments is its high potency and specificity for N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide. This allows for the selective inhibition of this compound-mediated gene expression without affecting other bromodomain-containing proteins. However, one limitation of using BRD-7389 is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of BRD-7389. One area of interest is the identification of biomarkers that can predict response to BRD-7389 treatment, which could help to identify patients who are most likely to benefit from this therapy. Additionally, there is growing interest in the use of combination therapies that target multiple pathways involved in cancer development and progression. Finally, further research is needed to determine the safety and efficacy of BRD-7389 in clinical trials, with the ultimate goal of developing this compound into a new cancer therapy.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-2-4-10(9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXVKOSCWGQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



